4'-Isobutylbutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

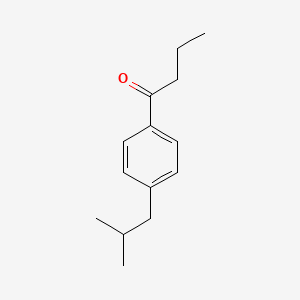

4’-Isobutylbutyrophenone is an organic compound with the molecular formula C14H20O. It is a derivative of butyrophenone, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is of interest due to its structural similarity to other pharmacologically active butyrophenones, which are known for their use in the treatment of psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Isobutylbutyrophenone can be synthesized through the Friedel-Crafts acylation of isobutylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions. The general reaction scheme is as follows:

Isobutylbenzene+Butyryl chlorideAlCl34’-Isobutylbutyrophenone

Industrial Production Methods

In an industrial setting, the production of 4’-Isobutylbutyrophenone may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of zeolite catalysts has also been explored to enhance the efficiency and selectivity of the acylation process. The reaction is typically conducted at elevated temperatures ranging from 60 to 165°C for 2 to 12 hours .

Chemical Reactions Analysis

Types of Reactions

4’-Isobutylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4’-Isobutylbenzoic acid

Reduction: 4’-Isobutylbutyrophenol

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4’-Isobutylbutyrophenone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those related to the treatment of psychiatric disorders.

Mechanism of Action

The mechanism of action of 4’-Isobutylbutyrophenone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, similar butyrophenones are known to act as dopamine receptor antagonists, which can influence neurotransmitter levels and neuronal activity .

Comparison with Similar Compounds

4’-Isobutylbutyrophenone can be compared to other butyrophenone derivatives, such as:

Haloperidol: A widely used antipsychotic drug.

Droperidol: Used as an antiemetic and antipsychotic.

Benperidol: Known for its high potency as an antipsychotic.

Uniqueness

4’-Isobutylbutyrophenone is unique due to its specific structural modifications, which can influence its pharmacological properties and reactivity. The presence of the isobutyl group can affect the compound’s lipophilicity, receptor binding affinity, and metabolic stability .

Similar Compounds

- Haloperidol

- Droperidol

- Benperidol

- Trifluperidol

These compounds share the butyrophenone core structure but differ in their substituents, leading to variations in their pharmacological profiles and applications .

Biological Activity

4'-Isobutylbutyrophenone is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in medicine and industry.

This compound is classified as a butyrophenone derivative. It exhibits a variety of chemical behaviors, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution : Electrophilic aromatic substitution allows for the introduction of various substituents onto the phenyl ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The compound interacts with specific molecular targets, modulating the activity of receptors or enzymes, which can influence neurotransmitter levels and neuronal activity, similar to other butyrophenones known for their dopamine receptor antagonism.

Pharmacological Applications

This compound has been studied for its role in various pharmacological contexts:

- Enzyme Inhibition : The compound has been utilized in studies investigating its potential to inhibit specific enzymes, which can have implications in drug development.

- Receptor Binding : Research indicates that it may bind to certain receptors, influencing cellular signaling pathways.

Case Studies

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit cell proliferation in specific cancer cell lines, indicating potential anticancer properties .

- Dose-Response Relationships : Dose-response studies revealed that higher concentrations of this compound corresponded with increased inhibition of cell growth, supporting its potential as an antitumor agent.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-14(15)13-8-6-12(7-9-13)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEULVTVIMZDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.